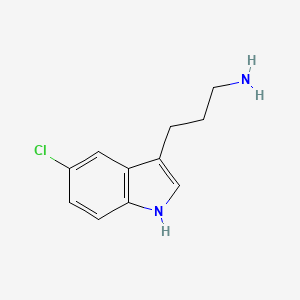![molecular formula C21H15BrF3NO2S B2640666 N-[4-[(4-bromophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide CAS No. 338398-80-4](/img/structure/B2640666.png)
N-[4-[(4-bromophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . These compounds contain an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, which belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes . The synthesis process involves various steps and reagents, and the synthesized compounds are characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[4-[(4-bromophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide” are not fully detailed in the retrieved sources. The molecular weight is reported to be 482.32.Applications De Recherche Scientifique
Antimicrobial Activity
The compound has shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens . This could be particularly useful in combating biofilm-associated infections caused by Enterococcus faecium .
Antioxidant Effect
The compound has been tested for its antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Toxicity Assays
The compound has been used in toxicity assays . These tests are important for assessing the safety of new compounds, particularly if they are being considered for use in humans or animals.
In Silico Studies
In silico studies have been performed on the compound . These are computer simulations used to study the properties and behaviors of complex systems such as biological molecules.
Drug Design
The compound’s structure and properties make it a promising candidate for drug design . Drug design, often referred to as rational drug design or simply rational design, is the inventive process of finding new medications based on the knowledge of a biological target.
Synthesis of Novel Compounds
The compound has been used in the synthesis of novel compounds . This is a key part of medicinal chemistry, where new compounds are synthesized and tested for their potential therapeutic effects.
Orientations Futures
The compound “N-[4-[(4-bromophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide” and its derivatives have shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections . This suggests that future research could focus on further exploring its antimicrobial properties and potential applications in medicine.
Propriétés
IUPAC Name |
N-[4-[(4-bromophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrF3NO2S/c22-17-6-10-19(11-7-17)29(28)13-14-4-8-18(9-5-14)26-20(27)15-2-1-3-16(12-15)21(23,24)25/h1-12H,13H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNOJWGIVFLDFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)CS(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

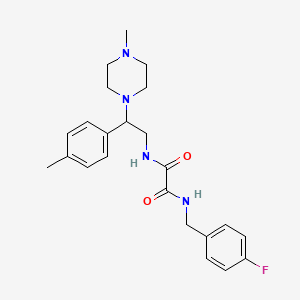
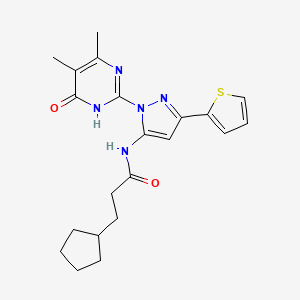
![5-Chloro-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B2640588.png)

![4-chloro-N'-[(1Z)-(4-{2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy}phenyl)methylidene]benzohydrazide](/img/structure/B2640593.png)
![2-[(3-Bromophenyl)sulfonylamino]-2-phenylacetic acid](/img/structure/B2640594.png)
![4-Bromo-1-[[1-(2-phenylethylsulfonyl)azetidin-3-yl]methyl]pyrazole](/img/structure/B2640596.png)
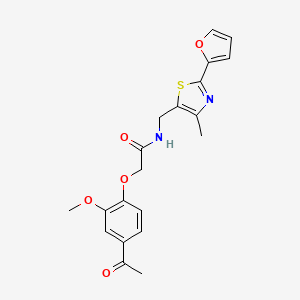
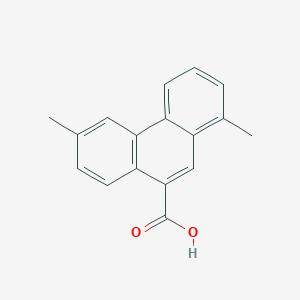

![2-[(4-methylbenzyl)thio]-5-(4-pyridinyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2640601.png)
![Methyl 3-[(6-chloro-2-pyridinyl)oxy]benzenecarboxylate](/img/structure/B2640603.png)
![4-[(4-Chlorobenzyl)oxy]-2-methyl-6-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B2640604.png)
